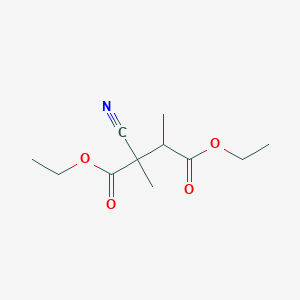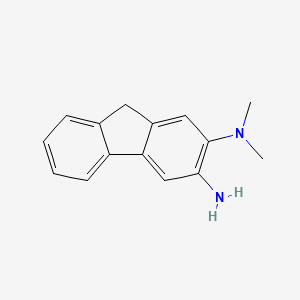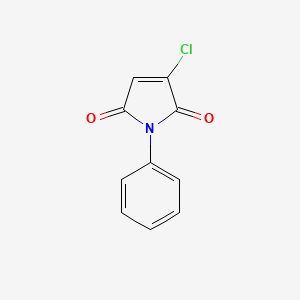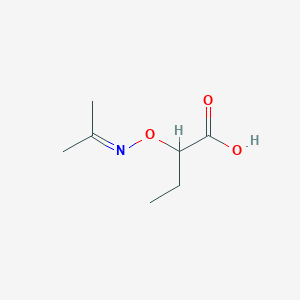
5-Methyl-1,3-adamantanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-1,3-adamantanediol: is an organic compound with the molecular formula C11H18O2 . It belongs to the adamantane family, which is known for its rigid, cage-like structure. This compound is characterized by the presence of two hydroxyl groups attached to the adamantane core, with a methyl group at the 5-position. The unique structure of adamantane derivatives makes them valuable in various fields, including pharmaceuticals, materials science, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Methyl-1,3-adamantanediol typically involves the hydroxylation of adamantane derivatives. One common method starts with 1-adamantanol, which undergoes nitration using a mixture of fuming sulfuric acid, acetic anhydride, and nitric acid . The nitrated product is then subjected to hydrolysis in the presence of a strong base to yield this compound.
Industrial Production Methods:
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for high yield and cost-effectiveness, ensuring safety and environmental protection. The starting materials are readily available, and the reaction conditions are carefully controlled to maximize the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
5-Methyl-1,3-adamantanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding adamantane derivative with fewer hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced adamantane derivatives.
Substitution: Halogenated or alkylated adamantane derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
In chemistry, 5-Methyl-1,3-adamantanediol is used as a building block for the synthesis of more complex molecules. Its rigid structure and functional groups make it a valuable intermediate in organic synthesis .
Biology:
In biological research, this compound is studied for its potential as a drug delivery agent. The adamantane core can enhance the stability and bioavailability of pharmaceutical compounds .
Medicine:
In medicine, derivatives of this compound are explored for their antiviral and anticancer properties. The compound’s unique structure allows it to interact with biological targets in a specific manner .
Industry:
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and resins. Its rigidity and stability make it an excellent candidate for high-performance materials .
Mecanismo De Acción
The mechanism of action of 5-Methyl-1,3-adamantanediol involves its interaction with molecular targets through its hydroxyl and methyl groups. These functional groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The adamantane core provides a stable framework that enhances the compound’s overall stability and bioavailability .
Comparación Con Compuestos Similares
1,3-Adamantanediol: Similar structure but lacks the methyl group at the 5-position.
1,3,5-Adamantanetriol: Contains an additional hydroxyl group compared to 5-Methyl-1,3-adamantanediol.
2-Methyl-2-adamantanol: Another methylated adamantane derivative with different functional groups.
Uniqueness:
This compound is unique due to the presence of the methyl group at the 5-position, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other adamantane derivatives and contributes to its specific applications in various fields .
Propiedades
Número CAS |
17837-93-3 |
|---|---|
Fórmula molecular |
C11H18O2 |
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
5-methyladamantane-1,3-diol |
InChI |
InChI=1S/C11H18O2/c1-9-2-8-3-10(12,5-9)7-11(13,4-8)6-9/h8,12-13H,2-7H2,1H3 |
Clave InChI |
OJZXOFBHKPTMPZ-UHFFFAOYSA-N |
SMILES canónico |
CC12CC3CC(C1)(CC(C3)(C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N'-hexane-1,6-diylbis[3-(ethenylsulfonyl)propanamide]](/img/structure/B11961821.png)
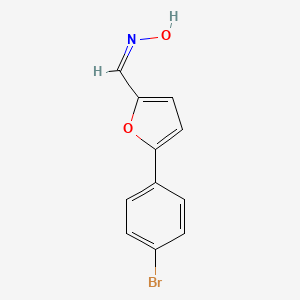
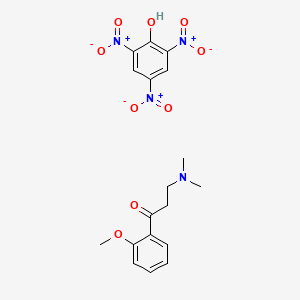
![[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]acetic acid](/img/structure/B11961829.png)
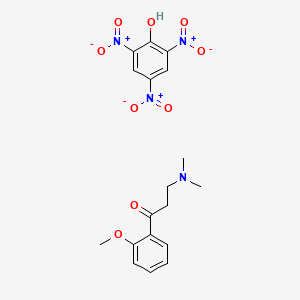
![methyl 4-{(E)-[2-({[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate](/img/structure/B11961840.png)
